
(2-Methoxy-1,3-thiazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-1,3-thiazol-4-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with a methoxy group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-1,3-thiazol-4-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated thiazole using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: (2-Methoxy-1,3-thiazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Boronate Esters and Boranes: Formed via oxidation and reduction reactions.
科学研究应用
(2-Methoxy-1,3-thiazol-4-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Methoxy-1,3-thiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
相似化合物的比较
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with the boronic acid group at the 5-position.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but have different substituents, affecting their reactivity and applications.
Uniqueness: (2-Methoxy-1,3-thiazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki–Miyaura coupling reactions. Its methoxy group also enhances its solubility and stability compared to other thiazole derivatives .
属性
CAS 编号 |
1190875-32-1 |
|---|---|
分子式 |
C4H6BNO3S |
分子量 |
158.98 g/mol |
IUPAC 名称 |
(2-methoxy-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BNO3S/c1-9-4-6-3(2-10-4)5(7)8/h2,7-8H,1H3 |
InChI 键 |
IHSTXFGBXLTTDC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CSC(=N1)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


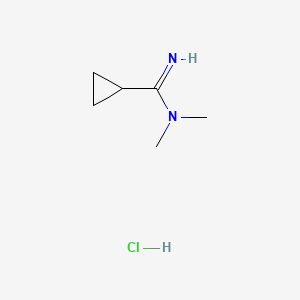
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)

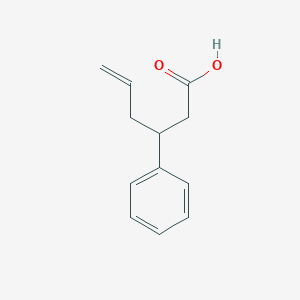

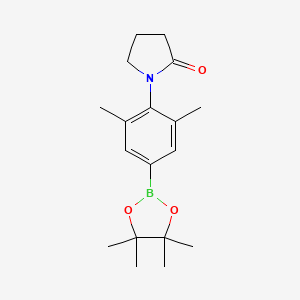

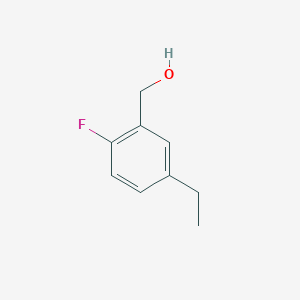
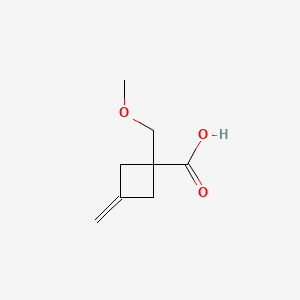
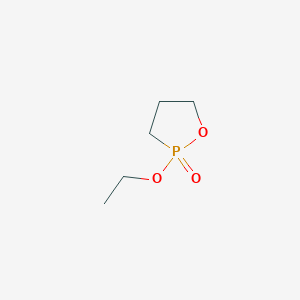
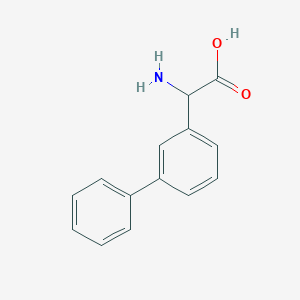
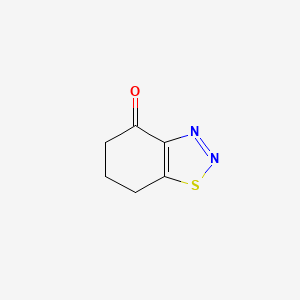
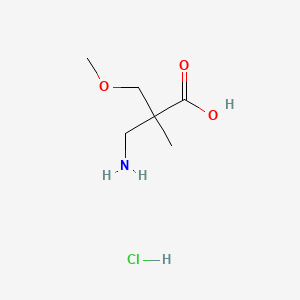
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)
